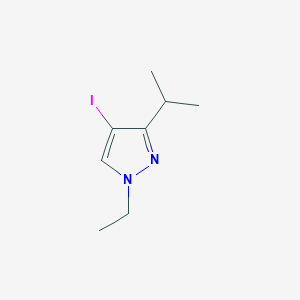

1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodo-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZHPKIXWIYEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248136 | |

| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-60-4 | |

| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 4 Iodo 3 Isopropyl 1h Pyrazole

Cyclocondensation Approaches from Precursors

Cyclocondensation reactions represent the most classical and widely utilized method for constructing the pyrazole (B372694) core. This approach involves the formation of the heterocyclic ring from acyclic precursors, followed by sequential functionalization to achieve the desired substitution pattern.

Strategies Involving Hydrazines with 1,3-Dielectrophilic Equivalents for Pyrazole Core Formation

The cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent, a method first established by Knorr. nih.govresearchgate.net For the synthesis of a 3-isopropyl-substituted pyrazole core, a 1,3-dielectrophile bearing an isopropyl group is required. A suitable precursor is 4-methyl-1,3-pentanedione (isobutyrylacetone).

The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov When an unsymmetrical diketone is reacted with a substituted hydrazine, such as ethylhydrazine (B1196685), a mixture of regioisomers can be formed. beilstein-journals.org However, the synthetic strategy can be adapted to first form the 3-isopropyl-1H-pyrazole using hydrazine hydrate (B1144303), followed by a separate N-alkylation step to control regioselectivity.

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Product | Ref |

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate | Ethanol (B145695), Acetic Acid | 3-Substituted-1H-pyrazole | rsc.org |

| β-Ketoester | Hydrazine Hydrate | Reflux in Ethanol | 3-Substituted-5-pyrazolone | nih.gov |

| Acetylacetone | Phenylhydrazine | Ethanol, 5 mol% [Ce(L-Pro)2]2(Oxa) | 3,5-dimethyl-1-phenyl-1H-pyrazole | rsc.org |

Regioselective N1-Alkylation Techniques for 1-Ethyl Group Incorporation

The alkylation of N-unsubstituted pyrazoles presents a significant challenge regarding regioselectivity, as the reaction can occur at either of the two nitrogen atoms, yielding N1 and N2 isomers. nih.gov The ratio of these isomers is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.

For 3-isopropyl-1H-pyrazole, the bulky isopropyl group at the C3 position is expected to sterically hinder the adjacent N2 position. Consequently, alkylation with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) would preferentially occur at the less sterically encumbered N1 position. researchgate.net Various methods have been developed to enhance the regioselectivity of N-alkylation. Catalyst-free Michael addition reactions, for instance, have achieved excellent N1/N2 selectivity (>99.9:1) for a range of substituted pyrazoles. semanticscholar.orgacs.org Additionally, enzymatic cascades using engineered methyltransferases have demonstrated unprecedented regioselectivity (>99%) for pyrazole alkylation, including ethylation. nih.gov

| Alkylation Method | Substrate | Alkylating Agent | Regioselectivity (N1/N2) | Yield | Ref |

| Base-mediated (K2CO3/DMSO) | 3-Substituted Pyrazoles | Various | High N1 selectivity | Good | researchgate.net |

| Catalyst-free Michael Addition | Various Pyrazoles | Acrylates | > 99.9:1 | >90% | acs.org |

| Enzymatic Cascade | 5-Cyclopropylpyrazole | Iodoethane | >99% | - | nih.gov |

| Mg-catalyzed | 3-Substituted Pyrazoles | α-bromoacetates | Favors N2 (76:24 to 99:1) | 44-90% | thieme-connect.com |

Directed C4-Iodination Methodologies for 4-Iodo Substitution

Following the formation of 1-ethyl-3-isopropyl-1H-pyrazole, the final substituent is introduced via direct iodination at the C4 position. The pyrazole ring is an electron-rich heterocycle, making the C4 position susceptible to electrophilic substitution. A variety of iodinating agents and conditions can be employed for this transformation.

Common methods involve the use of elemental iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid. nih.gov Other effective reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). metu.edu.tr The choice of reagent and solvent can be optimized to achieve high yields and selectivity for the desired 4-iodo product. For example, the CAN-induced reaction of 1-aryl-3-CF₃-pyrazoles with elemental iodine provides exclusive functionalization at the C4 position. nih.gov

| Iodinating System | Substrate Type | Conditions | Outcome | Ref |

| I₂ / Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-pyrazoles | Acetonitrile, rt | Selective C4-iodination | nih.gov |

| I₂ / NaHCO₃ | α,β-Alkynic hydrazones | Dichloromethane | 4-Iodopyrazoles (via cyclization) | metu.edu.tr |

| N-Iodosuccinimide (NIS) | Pyrazoles | Various solvents | C4-Iodination | metu.edu.tr |

| KI / KIO₃ | Pyrazoles | Acidic conditions | C4-Iodination | nih.gov |

Introduction of the Isopropyl Moiety at C3 via Pre-functionalized Synthons

An alternative synthetic strategy involves constructing the pyrazole ring using a synthon that already contains the C3-isopropyl group. This approach circumvents potential issues with the availability or reactivity of the 1,3-dielectrophile described in section 2.1.1.

In this methodology, a pre-functionalized building block such as ethyl isobutyrylacetate (a β-ketoester) can be reacted directly with ethylhydrazine. The initial cyclocondensation reaction typically yields a pyrazolone (B3327878) intermediate, specifically 1-ethyl-3-isopropyl-1H-pyrazol-5(4H)-one. Subsequent chemical modification, such as reduction of the carbonyl group and aromatization, would be necessary to form the pyrazole ring. This route offers a different pathway to the core structure, which can be advantageous depending on the availability of starting materials.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, offers powerful tools for the functionalization of heterocyclic compounds. While not typically used for the primary construction of the pyrazole core in this case, it is highly relevant to the synthetic utility of the final product.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

The 4-iodo substituent on the 1-ethyl-3-isopropyl-1H-pyrazole ring is a key functional handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. nih.gov Aryl and heteroaryl iodides are highly valued substrates in reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. nih.govarkat-usa.org

The synthesis of 1-ethyl-4-iodo-3-isopropyl-1H-pyrazole provides a stable, versatile intermediate that can be readily coupled with a wide array of partners to generate more complex, high-value molecules. researchgate.net For example, the Sonogashira coupling of protected 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) has been successfully demonstrated. arkat-usa.orgumich.edu This capability underscores the importance of the iodination step, as it transforms the pyrazole core into a versatile building block for combinatorial chemistry and targeted synthesis.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Ref |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Base | C-C (Aryl) | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) | arkat-usa.orgumich.edu |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Alkenyl) | rsc.org |

| Buchwald-Hartwig | Amine / Alcohol | Pd catalyst, Ligand, Base | C-N / C-O | nih.gov |

Copper-Promoted Cyclization and Functionalization Strategies

Copper catalysis is a cornerstone in heterocyclic synthesis, offering versatile pathways for C-N and C-C bond formation. For the synthesis of pyrazoles, copper-promoted reactions, such as [3+2] cycloadditions and cross-coupling reactions, are particularly valuable. organic-chemistry.org

Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a direct route to substituted pyrazoles. organic-chemistry.org In a hypothetical application to the target compound, a copper catalyst could facilitate the reaction between an ethylhydrazine derivative and a suitably substituted alkyne precursor for the isopropyl and iodo groups. Another key copper-catalyzed method is the Ullmann coupling, which is effective for N-arylation or N-alkylation of the pyrazole ring. beilstein-journals.org While the target is N-ethylated, related copper-catalyzed C-I bond formation on the pyrazole core represents a plausible functionalization step.

Qi and Ready developed a copper-promoted cycloaddition of acetylides with diazocarbonyl compounds, which offers an efficient route to 3-acylpyrazoles under mild conditions. nih.gov This highlights the utility of copper in constructing the pyrazole core with functional group tolerance. nih.gov Furthermore, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature, enhancing the green profile of the synthesis. organic-chemistry.org A Cu-promoted dimerization of 5-aminopyrazoles has also been reported, demonstrating copper's utility in direct C-H/N-H bond coupling to form fused pyrazole systems. mdpi.com

Table 1: Examples of Copper-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Aerobic Oxidative [3+2] Cycloaddition | Cu₂O, Base | Inexpensive promoter, uses air as a green oxidant, high atom economy. | organic-chemistry.org |

| Sydnone-Alkyne Cycloaddition | Copper Catalyst | Robust and general method for constructing 1,4-pyrazoles. | organic-chemistry.org |

| Cycloaddition of Diazocarbonyls and Acetylides | Copper Promoter | Mild conditions, tolerates a wide variety of substituents. | nih.gov |

| Dimerization of 5-Aminopyrazoles | Copper Promoter | Chemoselective C-H/N-H, C-H/C-H, and N-H/N-H bond coupling. | mdpi.com |

Ruthenium-Catalyzed Methodologies for Pyrazole Systems

Ruthenium catalysts have emerged as powerful tools for the synthesis of pyrazoles through various mechanisms, including acceptorless dehydrogenative coupling (ADC) and oxidative C-N coupling. organic-chemistry.orgacs.org These methods often offer high atom economy and environmental benefits by producing water and hydrogen gas as the only byproducts. acs.org

A notable ruthenium-catalyzed approach involves the divergent synthesis of pyrazoles and 2-pyrazolines from 1,3-diols and arylhydrazines. By selecting the appropriate ruthenium catalyst system (e.g., Ru₃(CO)₁₂ with a specific ligand and base), the reaction can be selectively directed towards the fully aromatized pyrazole. acs.org For the synthesis of this compound, a corresponding substituted 1,3-diol could be reacted with ethylhydrazine in the presence of a ruthenium catalyst.

Another powerful strategy is the ruthenium(II)-catalyzed oxidative C-N coupling, which enables the intramolecular synthesis of tri- and tetrasubstituted pyrazoles using oxygen as the oxidant. organic-chemistry.org This method demonstrates excellent reactivity and functional group tolerance. organic-chemistry.org Furthermore, ruthenium complexes bearing pyrazole-pyridine-pyrazole (NNN) ligands have been shown to catalyze the acceptorless dehydrogenation of alcohols, a transformation that can be integrated into pyrazole synthesis pathways. rsc.org A visible-light-induced, ruthenium-catalyzed reaction between diazonium salts and cyclopropanols has also been developed to produce 1,5-disubstituted pyrazoles under mild conditions, showcasing the synergy between ruthenium catalysis and photochemistry. researchgate.net

Table 2: Ruthenium-Catalyzed Synthesis of Pyrazole Derivatives

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Dehydrogenative Coupling | Ru₃(CO)₁₂ / Ligand / Base | 1,3-Diols, Hydrazines | Divergent synthesis of pyrazoles/pyrazolines, atom-economical. | acs.org |

| Oxidative C-N Coupling | Ruthenium(II) catalyst | - | Uses O₂ as oxidant, good for tri- and tetrasubstituted pyrazoles. | organic-chemistry.org |

| Dehydrogenative Coupling | Ru₃(CO)₁₂ / NHC-phosphine-phosphine ligand | Allylic Alcohols, Hydrazines | Green and atom-economical, produces H₂ and H₂O as byproducts. | acs.org |

| Photocatalysis | [Ru(bpy)₃]²⁺ | Diazonium salts, Cyclopropanols | Mild conditions (room temp), high regioselectivity. | researchgate.net |

One-Pot and Multicomponent Reaction Strategies in Pyrazole Synthesis

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for synthesizing complex molecules like substituted pyrazoles from simple and readily available starting materials. beilstein-journals.orgmdpi.com These reactions enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. rsc.org

MCRs for pyrazole synthesis often involve the condensation of a hydrazine, a 1,3-dicarbonyl compound (or its equivalent), and other components in a single reaction vessel. beilstein-journals.orgmdpi.com For instance, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can yield highly substituted pyrano[2,3-c]pyrazoles. rsc.org To synthesize this compound, a potential MCR could involve ethylhydrazine, a β-diketone precursor for the isopropyl group (e.g., 2,4-dimethyl-1,3-pentanedione), and an in-situ iodinating agent.

A convenient one-pot synthesis for 1-aryl-substituted 4-iodopyrazol-3-ols has been described, proceeding from pyrazolidin-3-ones via aromatization and oxidative iodination using sodium iodide and hydrogen peroxide. researchgate.net This demonstrates the feasibility of incorporating the iodination step into a one-pot procedure. researchgate.net Iodine has also been used to mediate a metal-free, three-component reaction to yield aminopyrazole thioether derivatives, where iodine acts as both a Lewis acid and an oxidant. rsc.org

Table 3: Selected Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Three-Component | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP (solvent) | Pyrazole-linked thiazoles | acs.org |

| Four-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| One-Pot Iodination | Pyrazolidin-3-ones, NaI, H₂O₂ | H₂SO₄ (cat.) | 4-Iodopyrazole-3-ols | researchgate.net |

Modern Enabling Technologies for Enhanced Synthesis

To further improve the efficiency, selectivity, and sustainability of pyrazole synthesis, modern enabling technologies such as microwave irradiation, ultrasound activation, and photoredox catalysis are increasingly being employed. rsc.org

Microwave-assisted organic synthesis (MAOS) has become a widely used technique for accelerating chemical reactions. mdpi.combenthamdirect.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity compared to conventional heating methods. rsc.orgnih.gov

The synthesis of pyrazole derivatives is particularly amenable to microwave assistance. For example, the cyclization of chalcones with hydrazine hydrate to form pyrazolines, followed by oxidation, is a common route that can be significantly expedited under microwave conditions. mdpi.com Sankaran et al. reported the microwave-assisted synthesis of quinolin-2(1H)-one-based pyrazole derivatives in 7-10 minutes at 120 °C, achieving yields of 68-86%. rsc.org Similarly, Aydın et al. synthesized 1-aroyl-3,5-dimethyl-1H-pyrazoles in just 3-5 minutes using a microwave oven. rsc.org For the target compound, a microwave-assisted cyclocondensation between an appropriate β-diketone and ethylhydrazine could offer a rapid and efficient route to the pyrazole core, which could then be iodinated.

Mechanochemistry involves conducting reactions in the solid state by grinding or milling, often eliminating the need for bulk solvents. thieme-connect.comthieme-connect.com This technique is highly sustainable and can lead to the formation of products that are difficult to obtain from solution-phase reactions. thieme-connect.com A one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical ball milling conditions was reported to be faster and higher yielding than parallel experiments in various organic solvents. thieme-connect.comthieme-connect.com Both ultrasound and mechanochemistry represent promising, environmentally friendly alternatives for the synthesis of this compound.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orgresearchgate.net This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. nih.gov

For pyrazole systems, photoredox catalysis is particularly useful for C-H functionalization reactions, allowing for the direct introduction of substituents onto the heterocyclic ring without pre-functionalization. nih.gov While direct C-H iodination of pyrazoles via photoredox catalysis is an active area of research, related methodologies for C-H arylation have been developed. mdpi.com For example, Sanford and co-workers developed a dual palladium/photoredox-catalyzed C-H arylation of pyrazoles using aryldiazonium salts. nih.gov A photoredox-catalyzed pathway could be envisioned for the synthesis of this compound, potentially by direct C4-H iodination of the corresponding 1-ethyl-3-isopropyl-1H-pyrazole precursor using a suitable iodine source and a photocatalyst. This approach would offer a highly efficient and atom-economical route to the final product.

Regioselectivity Control and Mechanisms in Substituted Pyrazole Synthesis

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge in controlling regioselectivity. Achieving the desired arrangement of substituents on the pyrazole core requires a nuanced understanding of the underlying reaction mechanisms and the factors that govern them. Key steps in the synthesis—pyrazole ring formation, N-alkylation, and C4-iodination—each have potential regiochemical ambiguities that must be addressed through strategic methodological choices.

Regioselectivity in Pyrazole Ring Formation: The Knorr Synthesis

The most fundamental approach to constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comyoutube.com For the target molecule, this would involve reacting a 1,3-dicarbonyl precursor bearing an isopropyl group with ethylhydrazine. When the 1,3-dicarbonyl is unsymmetrical, as it would be here, two regioisomeric pyrazole products can form. rsc.orgnih.gov

The reaction mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. jk-sci.com With an unsymmetrical diketone, the initial attack can occur at either of the two distinct carbonyl groups, leading down two different pathways to the respective products. rsc.org The final regiochemical outcome is determined by a combination of steric hindrance, electronic effects, and reaction conditions. rsc.orgnih.gov

Steric and Electronic Factors: The steric bulk of the substituents on both the diketone and the hydrazine plays a crucial role. Generally, the more nucleophilic nitrogen of the substituted hydrazine (the NH2 group) preferentially attacks the less sterically hindered and more electrophilic carbonyl carbon. The presence of a bulky isopropyl group on the diketone backbone can significantly influence this initial step, thereby directing the regioselectivity. nih.gov

Solvent-Mediated Control: Research has demonstrated that the choice of solvent can dramatically influence regioselectivity. Traditional synthesis in ethanol often yields difficult-to-separate mixtures of regioisomers. nih.govacs.org However, studies by Fustero et al. have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can lead to a remarkable increase in regioselectivity, often favoring one isomer almost exclusively. nih.govacs.orgconicet.gov.arscirp.org The proposed mechanism suggests that these highly polar, hydrogen-bond-donating solvents stabilize the key hemiaminal intermediates, amplifying the intrinsic electronic and steric differences between the two carbonyl groups and lowering the activation energy for one reaction pathway over the other. conicet.gov.ar

| 1,3-Diketone Reactant | Solvent | Regioisomeric Ratio (A:B) | Reference |

|---|---|---|---|

| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol (EtOH) | 45:55 | nih.govconicet.gov.ar |

| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | 2,2,2-Trifluoroethanol (TFE) | 98:2 | nih.govconicet.gov.ar |

| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | nih.govconicet.gov.ar |

| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Ethanol (EtOH) | 60:40 | nih.govconicet.gov.ar |

| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 95:5 | nih.govconicet.gov.ar |

Regioselectivity of N-Alkylation

An alternative synthetic route involves first forming the 3-isopropyl-1H-pyrazole ring using hydrazine, followed by N-ethylation. This approach also introduces a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. The distribution of the resulting 1-ethyl-3-isopropyl and 1-ethyl-5-isopropyl isomers depends on the reaction conditions and the steric environment of the nitrogen atoms.

The substituent at the C3 (or C5) position sterically hinders the adjacent nitrogen atom (N2), making the more remote nitrogen (N1) the more likely site for alkylation. nih.gov Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that highly regioselective N1-alkylation can be achieved under basic conditions, for example, using potassium carbonate in DMSO. acs.org Furthermore, catalyst-free Michael additions and magnesium-catalyzed alkylations have been developed to provide high regioselectivity for N1 and N2 alkylation, respectively, demonstrating that the choice of methodology can effectively steer the reaction towards the desired isomer. thieme-connect.comacs.org

Mechanism and Control of C4-Iodination

The final substitution step is the introduction of an iodine atom. Electrophilic aromatic substitution on the pyrazole ring is known to occur preferentially at the C4 position. rrbdavc.org This is because the electron density in the pyrazole ring is highest at this carbon, making it the most susceptible to attack by an electrophile. quora.commdpi.com The mechanism involves the attack of an iodinating agent on the C4 carbon, forming a sigma complex intermediate which then loses a proton to restore aromaticity.

While C4 is the electronically favored position, the choice of iodinating agent and conditions is critical to ensure clean and high-yielding reactions without side products. Various methods are available for the regioselective iodination of pyrazoles. nih.gov

Iodine with an Oxidizing Agent : Systems such as I2/HIO3 or I2 in the presence of ceric ammonium nitrate (CAN) are effective for C4 iodination. organic-chemistry.org

N-Iodosuccinimide (NIS) : NIS, often in the presence of an acid catalyst, is a mild and efficient reagent for iodinating electron-rich heterocycles like pyrazoles. organic-chemistry.org

Electrochemical Iodination : Anodic iodination in aqueous potassium iodide solutions offers another route to 4-iodopyrazoles. nih.gov

Control is paramount, as different conditions can lead to substitution at other positions. For instance, treatment with n-BuLi followed by iodine typically results in iodination at the C5 position. This highlights the importance of choosing a method that proceeds via an electrophilic substitution mechanism to ensure the desired C4 regioselectivity for this compound.

Mechanistic Studies of Reactivity and Advanced Functionalization of 1 Ethyl 4 Iodo 3 Isopropyl 1h Pyrazole

Electrophilic Aromatic Substitution Mechanisms on the Pyrazole (B372694) Ring, particularly at C4

The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution (SEAr). nih.gov The regioselectivity of this substitution is governed by the electronic properties of the ring atoms. The C4 position of the pyrazole core is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.netmdpi.comrrbdavc.org This is because the resonance structures of the sigma complex (or arenium ion) formed upon attack at C4 effectively delocalize the positive charge without placing it on the electron-deficient, pyridine-like N2 nitrogen. rrbdavc.org In contrast, attack at C3 or C5 leads to a less stable intermediate where the positive charge resides on an adjacent nitrogen atom. rrbdavc.org

The synthesis of 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole itself often relies on the direct iodination of the corresponding 1-ethyl-3-isopropyl-1H-pyrazole precursor. Various reagents can be employed for this transformation, typically involving an electrophilic iodine source ("I+"). Common iodinating systems include elemental iodine (I₂) in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). researchgate.netnih.govorganic-chemistry.org For instance, the use of I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be highly regioselective for the C4 position of N-aryl-3-CF₃-pyrazoles. rsc.org

The generally accepted mechanism for iodination at C4 proceeds as follows:

Generation of the Electrophile: The iodinating reagent generates a potent electrophile, such as the iodonium (B1229267) ion (I⁺) or a polarized complex.

Nucleophilic Attack: The π-system of the pyrazole ring, specifically the electron-rich C4 carbon, attacks the electrophilic iodine species. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base in the reaction mixture removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final 4-iodopyrazole (B32481) product.

The presence of the ethyl group at N1 and the isopropyl group at C3, both being electron-donating groups (EDGs), further enhances the electron density of the pyrazole ring, thereby activating it towards electrophilic substitution compared to the unsubstituted pyrazole.

| Reaction Type | Typical Reagents | Position of Substitution | Reference |

| Iodination | I₂/CAN, NIS, DIH | C4 | researchgate.netorganic-chemistry.orgrsc.org |

| Bromination | NBS, Br₂/FeBr₃ | C4 | mdpi.com |

| Nitration | HNO₃/H₂SO₄ | C4 | libretexts.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | C4 | libretexts.org |

Nucleophilic Reactivity and Transformations at the N1 and N2 Positions in Substituted Pyrazoles

The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.gov In this compound, the N1 position is already substituted with an ethyl group, precluding its participation in reactions typical for N-unsubstituted pyrazoles, such as deprotonation to form a pyrazolide anion. nih.gov

The N2 atom, however, retains its pyridine-like character. It possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. nih.govencyclopedia.pub This makes the N2 position a Lewis basic and nucleophilic center. orientjchem.org It can readily participate in reactions with electrophiles, such as:

Protonation: In the presence of an acid, the N2 atom is protonated to form a pyrazolium (B1228807) salt. The basicity of the pyrazole ring can be influenced by substituents; electron-donating groups generally increase basicity. nih.gov

Alkylation/Acylation: The N2 atom can attack alkylating or acylating agents to form N1,N2-disubstituted pyrazolium salts. rrbdavc.org These salts are often highly stable, ionic compounds.

While nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is generally difficult due to its electron-rich nature, it can be achieved if the ring is substituted with strong electron-withdrawing groups. mdpi.comencyclopedia.pub For the title compound, which is decorated with electron-donating groups, SNAr at the carbon atoms is highly unfavorable.

C-H Functionalization Strategies on the Pyrazole Core

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.orgelsevierpure.com For the pyrazole core, the C5-H bond is a primary target for such transformations. The proton at C5 is generally the most acidic on the carbon framework, facilitating deprotonation and subsequent functionalization. researchgate.netmdpi.com

Transition-metal catalysis is central to many C-H functionalization strategies. The pyridine-like N2 atom can act as a directing group, coordinating to the metal center and positioning it in proximity to the C5-H bond for activation. researchgate.net Rhodium(III)-catalyzed C-H activation/annulation is a notable example of this strategy, allowing for the construction of fused heterocyclic systems. researchgate.net

For this compound, a potential C-H functionalization pathway would involve the selective activation of the C5-H bond. A hypothetical reaction could be a palladium-catalyzed direct arylation, where the pyrazole couples with an aryl halide. The mechanism typically involves:

Coordination of the N2 atom to the palladium catalyst.

Concerted metalation-deprotonation or oxidative addition to activate the C5-H bond, forming a palladacycle intermediate.

Reaction with a coupling partner (e.g., an aryl halide).

Reductive elimination to form the C5-functionalized product and regenerate the catalyst.

| C-H Bond Target | Typical Catalyst | Directing Group | Potential Transformation | Reference |

| C5-H | Pd, Rh | N2 | Arylation, Alkenylation, Annulation | researchgate.netresearchgate.net |

Cross-Coupling Reactions Involving the C4-Iodo Group

The C4-iodo substituent is a highly valuable functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition by metal catalysts, particularly palladium and copper complexes. This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-iodopyrazole with a boronic acid or ester to form a C4-aryl or C4-vinyl bond. nih.govrsc.org The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination.

Sonogashira Coupling: This reaction, typically catalyzed by a combination of palladium and copper(I), allows for the direct alkynylation of the C4 position using a terminal alkyne. researchgate.netrsc.org It is a reliable method for introducing C(sp) centers.

Copper-Catalyzed Coupling: Copper(I) iodide (CuI) can catalyze the coupling of 4-iodopyrazoles with various nucleophiles, such as alcohols and amines. nih.govsemanticscholar.org For example, the direct 4-alkoxylation of 4-iodopyrazoles with alcohols has been achieved using a CuI/phenanthroline ligand system under microwave irradiation. nih.govsemanticscholar.org Similarly, Cu(I)-catalyzed amination is effective for coupling with alkylamines. nih.gov

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Ar-B(OH)₂ | 4-Arylpyrazole | nih.govrsc.org |

| Sonogashira | Pd(PPh₃)₄ / CuI / Base | R-C≡CH | 4-Alkynylpyrazole | researchgate.netrsc.org |

| Ullmann (O-Coupling) | CuI / Ligand / Base | R-OH | 4-Alkoxypyrazole | nih.govsemanticscholar.org |

| Buchwald-Hartwig (N-Coupling) | CuI / Ligand / Base | R₂NH | 4-Aminopyrazole | nih.gov |

Reactions of Peripheral Substituents, including the Isopropyl Group (e.g., Oxidation, Selective Functionalization)

The substituents on the pyrazole ring—the N-ethyl and C-isopropyl groups—also possess their own distinct reactivity that can be exploited for further functionalization.

The isopropyl group is particularly noteworthy. The methine C-H bond (the hydrogen attached to the carbon bonded to the pyrazole ring) is analogous to a benzylic position. It is activated by the adjacent aromatic pyrazole ring, making it susceptible to oxidation and free-radical reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the isopropyl group, first to a tertiary alcohol and potentially leading to ring cleavage under harsh conditions. More controlled oxidation might yield a hydroxylated product, 1-Ethyl-4-iodo-3-(2-hydroxypropan-2-yl)-1H-pyrazole.

Free-Radical Halogenation: Reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) could selectively halogenate the methine position of the isopropyl group, yielding 1-Ethyl-3-(2-bromo-propan-2-yl)-4-iodo-1H-pyrazole. This new halide could then serve as a handle for subsequent nucleophilic substitution or elimination reactions.

The N-ethyl group is generally less reactive. The C-H bonds are standard sp³ hybridized bonds. However, under strongly basic conditions (e.g., organolithium reagents), deprotonation of one of the methyl or methylene (B1212753) groups on the N1 or C3 substituents could potentially occur, although C-H acidity of the pyrazole ring itself (at C5) is typically higher.

Investigation of Prototropic Tautomerism and its Influence on Reactivity

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles. encyclopedia.pubnumberanalytics.com It involves the migration of a proton between the N1 and N2 atoms, leading to an equilibrium between two different tautomeric forms, for instance, between 3-methylpyrazole (B28129) and 5-methylpyrazole. researchgate.net This equilibrium can significantly influence the molecule's reactivity, spectroscopic properties, and biological interactions. encyclopedia.pubnumberanalytics.com

However, in the case of This compound , annular prototropic tautomerism is not possible. The presence of the ethyl group permanently fixes the substitution pattern, locking the pyrrole-like nitrogen as N1 and the pyridine-like nitrogen as N2. The substituents are unambiguously located at the 1, 3, and 4 positions.

While the title compound itself is not tautomeric, understanding this phenomenon is crucial in the context of its synthesis. The starting material for its preparation, 3-isopropyl-1H-pyrazole, exists as a mixture of tautomers (3-isopropyl-1H-pyrazole and 5-isopropyl-1H-pyrazole). When this tautomeric mixture is alkylated with an ethylating agent (e.g., ethyl iodide), a mixture of regioisomers is often produced: 1-ethyl-3-isopropyl-1H-pyrazole and 1-ethyl-5-isopropyl-1H-pyrazole. The ratio of these products depends on the reaction conditions, including the nature of the base, solvent, and electrophile, as well as the steric and electronic properties of the substituents. The desired 1,3-disubstituted isomer must then be separated before subsequent iodination at the C4 position.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 Iodo 3 Isopropyl 1h Pyrazole

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).

For 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p) for the lighter atoms and a basis set with effective core potentials for the iodine atom. ufrj.br The optimized molecular structure would reveal key bond lengths and angles. The pyrazole (B372694) ring is inherently aromatic and thus largely planar. The ethyl and isopropyl substituents introduce non-planar elements to the molecule.

The electronic properties are significantly influenced by the substituents. The ethyl group at the N1 position is an electron-donating group, which would increase the electron density of the pyrazole ring. The isopropyl group at the C3 position is also electron-donating, further enhancing the ring's electron density. Conversely, the iodine atom at the C4 position is a halogen and can exhibit both inductive electron-withdrawing and resonance electron-donating effects, though its inductive effect is generally weaker than other halogens. DFT studies on similar halogenated pyrazoles have shown that the electronegativity of the halogen substituent can influence the acidity of the N-H proton in unsubstituted pyrazoles. semanticscholar.org In this N-substituted pyrazole, the electronic effects will primarily manifest in the charge distribution and reactivity of the ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the electron-donating ethyl and isopropyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The iodine atom can also influence the orbital energies. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

| HOMO-LUMO Gap | Moderate to low. | The combination of electron-donating and halogen substituents likely results in a reactive molecule. |

Conformational Analysis and Energy Landscapes through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotations around the N-C bond of the ethyl group and the C-C bond of the isopropyl group.

Computational methods, such as molecular mechanics or DFT, can be used to explore the potential energy surface of the molecule as a function of these rotational degrees of freedom. By systematically rotating the ethyl and isopropyl groups and calculating the energy at each step, a conformational energy map can be generated. This map reveals the low-energy (stable) and high-energy (unstable) conformations.

The stable conformations will be those that minimize steric hindrance between the substituents. For the ethyl group, staggered conformations relative to the pyrazole ring are expected to be more stable than eclipsed conformations. Similarly, for the isopropyl group, the methyl groups will orient themselves to minimize steric clashes with the pyrazole ring and the adjacent iodine atom. The presence of the bulky iodine atom at the 4-position will likely influence the preferred orientation of the isopropyl group at the 3-position.

The energy landscape will show the energy barriers for rotation between different stable conformations. These barriers provide insight into the flexibility of the molecule at different temperatures. A molecule with low rotational barriers is considered more flexible. Understanding the accessible conformations is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. unibo.it

Table 2: Key Rotational Dihedrals and Predicted Low-Energy Conformations

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

|---|---|---|

| C(5)-N(1)-C(ethyl)-C(methyl) | Rotation of the ethyl group | Staggered conformations where the methyl group of the ethyl moiety is positioned away from the pyrazole ring. |

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

Computational modeling can provide valuable insights into the mechanisms of chemical reactions, including the synthesis of this compound. A common route for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov For this specific molecule, a plausible synthetic route would involve the reaction of an appropriately substituted β-diketone with ethylhydrazine (B1196685).

The iodination of the pyrazole ring is typically achieved through electrophilic substitution. researchgate.net Computational studies can be employed to model the reaction pathway of this iodination step. DFT calculations can be used to determine the structures and energies of the reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction mechanism. rsc.orgnih.gov

For the iodination of 1-ethyl-3-isopropyl-1H-pyrazole, the 4-position is the most likely site for electrophilic attack due to the directing effects of the alkyl substituents. Computational modeling can confirm this by calculating the electron density at different positions on the pyrazole ring and by modeling the transition states for iodination at each position. The transition state with the lowest energy will correspond to the preferred reaction pathway. nih.govrsc.org

Table 3: Computational Insights into the Synthetic Pathway

| Reaction Step | Computational Method | Key Findings |

|---|---|---|

| Pyrazole Ring Formation | DFT | Identification of the transition state for the cyclization reaction and determination of the reaction's thermodynamic favorability. |

| Electrophilic Iodination | DFT, Molecular Electrostatic Potential (MEP) analysis | Confirmation of the 4-position as the most nucleophilic site. Calculation of the activation energy for the iodination reaction. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Molecular Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hilarispublisher.comasocse.org These models can then be used to predict the activity of new, unsynthesized compounds. For a QSAR study involving this compound, a dataset of pyrazole derivatives with known biological activities would be required.

Various molecular descriptors would be calculated for each compound in the dataset, including constitutional, topological, geometrical, and electronic descriptors. These descriptors quantify different aspects of the molecular structure. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the biological activity. researchgate.net For this compound, descriptors related to its size, shape, lipophilicity (logP), and electronic properties would be important.

Pharmacophore modeling is another computational technique used in drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov A pharmacophore model for a set of active pyrazole derivatives might include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. The model for this compound would likely feature a hydrophobic region corresponding to the isopropyl and ethyl groups and potentially a halogen bond donor feature from the iodine atom. clinicsearchonline.org

Table 4: Potential QSAR Descriptors and Pharmacophore Features

| QSAR Descriptors | Description | Pharmacophore Features | Description |

|---|---|---|---|

| LogP | Lipophilicity | Hydrophobic Center | Isopropyl and ethyl groups |

| Molecular Weight | Size of the molecule | Aromatic Ring | The pyrazole ring |

| Dipole Moment | Polarity | Halogen Bond Donor | The iodine atom |

| HOMO/LUMO Energies | Electronic reactivity | | |

Molecular Docking and Binding Interaction Analysis with Macromolecular Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a protein target. Pyrazole derivatives are known to inhibit various enzymes, including protein kinases. bohrium.commdpi.com

A molecular docking study would involve obtaining the three-dimensional structure of a target protein, often from the Protein Data Bank. The this compound molecule would then be placed in the binding site of the protein, and a scoring function would be used to estimate the binding affinity for different orientations and conformations.

The binding interaction analysis would reveal the specific amino acid residues in the protein's active site that interact with the pyrazole derivative. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. The pyrazole ring itself can participate in π-π stacking or π-cation interactions with aromatic amino acid residues. The ethyl and isopropyl groups would likely engage in hydrophobic interactions with nonpolar residues. The iodine atom is capable of forming halogen bonds with electron-donating atoms, such as oxygen or sulfur, in the protein's backbone or side chains. nih.govnih.gov Understanding these interactions is crucial for optimizing the binding affinity and selectivity of potential drug candidates.

Table 5: Predicted Binding Interactions from Molecular Docking

| Interacting Moiety of Ligand | Potential Interacting Residues in Protein Target | Type of Interaction |

|---|---|---|

| Pyrazole Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | π-π stacking, π-cation interactions |

| Ethyl Group | Nonpolar residues (e.g., Leu, Val, Ile) | Hydrophobic interactions |

| Isopropyl Group | Nonpolar residues (e.g., Leu, Val, Ala) | Hydrophobic interactions |

| Iodine Atom | Carbonyl oxygen, hydroxyl groups, sulfur-containing residues | Halogen bonding |

Role in Chemical Biology and Advanced Materials: Mechanistic Aspects of Molecular Interaction

Molecular Interactions with Biological Targets: General Principles for Pyrazole (B372694) Scaffolds

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors.

Enzyme Inhibition Mechanisms and Pyrazole Binding Modes

Generally, pyrazole derivatives have been shown to inhibit various enzymes through different mechanisms. The nature and position of substituents on the pyrazole ring play a crucial role in determining the inhibitory potency and selectivity. For instance, the pyrazole ring can serve as a bioisostere for other aromatic systems, fitting into hydrophobic pockets of enzyme active sites. nih.gov While specific enzyme inhibition data for 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole is not available, the presence of the bulky isopropyl and the halogen iodine atom would significantly influence its binding orientation and affinity within a target protein.

Structure-Activity Relationship (SAR) Studies Focusing on Structural Features Impacting Molecular Recognition and Binding

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For pyrazoles, SAR studies have demonstrated the importance of substituents at various positions for modulating biological activity. nih.gov For example, N1-alkylation can influence pharmacokinetic properties, while substitutions at the C3 and C4 positions often directly impact target binding. nih.gov The presence of a halogen, such as iodine, at the C4 position can introduce halogen bonding interactions, potentially enhancing binding affinity. However, without a series of analogs of this compound and their corresponding biological data, a specific SAR analysis cannot be conducted.

Applications as Ligands in Organometallic Chemistry and Catalysis

Pyrazole derivatives are widely used as ligands in organometallic chemistry due to the coordinating ability of their nitrogen atoms. arkat-usa.org These pyrazole-based ligands can be used to synthesize transition metal complexes with applications in catalysis. The electronic and steric properties of the substituents on the pyrazole ring can tune the catalytic activity and selectivity of the resulting metal complexes. While the synthesis of related iodinated pyrazoles and their use in cross-coupling reactions has been reported, there is no specific information on the application of this compound as a ligand in catalysis. arkat-usa.orgresearchgate.netumich.edu

Integration into Advanced Functional Materials and Molecular Devices

The photophysical and electronic properties of pyrazole derivatives make them attractive building blocks for advanced functional materials, such as organic light-emitting diodes (OLEDs) and sensors. arkat-usa.org The substitution pattern on the pyrazole ring can be tailored to achieve desired material properties. The presence of a heavy atom like iodine in this compound could, in principle, influence its photophysical properties, but there is no available research to substantiate its integration into functional materials or molecular devices.

Advanced Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms. For 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole, the spectrum is expected to show distinct signals for the ethyl, isopropyl, and pyrazole (B372694) ring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The isopropyl group would exhibit a septet for the methine (-CH) proton coupled to the six equivalent methyl protons, which would appear as a doublet. The lone proton on the pyrazole ring (H-5) would appear as a singlet.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A decoupled spectrum for this compound would be expected to show eight distinct signals, corresponding to each unique carbon atom in the ethyl, isopropyl, and pyrazole ring moieties. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carbon atom bonded to iodine (C-4) expected to appear at a characteristically upfield position compared to its non-iodinated analog.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the structural assignments. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the ethyl and isopropyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous substituted pyrazoles.

| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |

| Pyrazole C-3 | - | - | ~155-160 |

| Pyrazole C-4 | - | - | ~65-75 |

| Pyrazole C-5 | ~7.5-7.7 | Singlet | ~135-140 |

| N-CH₂ (Ethyl) | ~4.0-4.2 | Quartet | ~45-50 |

| CH₃ (Ethyl) | ~1.3-1.5 | Triplet | ~14-16 |

| CH (Isopropyl) | ~3.0-3.3 | Septet | ~28-32 |

| CH₃ (Isopropyl) | ~1.2-1.4 | Doublet | ~22-24 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis.

For this compound (molecular formula: C₈H₁₃IN₂), the high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺). The nominal molecular weight is approximately 276.11 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) would induce reproducible fragmentation of the molecule. The fragmentation pattern is critical for structural confirmation. libretexts.org Common fragmentation pathways for substituted pyrazoles involve cleavages at the substituent groups. researchgate.net Expected fragmentation for this compound includes the loss of an ethyl radical (M-29) and an isopropyl radical (M-43), leading to significant peaks in the mass spectrum. youtube.com The presence of iodine would also be evident from its isotopic signature and potential fragmentation pathways involving the C-I bond.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment | Description |

| 276 | [C₈H₁₃IN₂]⁺ | Molecular Ion ([M]⁺) |

| 261 | [C₇H₁₀IN₂]⁺ | Loss of a methyl radical ([M-15]⁺) |

| 247 | [C₆H₁₀IN₂]⁺ | Loss of an ethyl radical ([M-29]⁺) |

| 233 | [C₅H₈IN₂]⁺ | Loss of an isopropyl radical ([M-43]⁺) |

| 149 | [C₈H₁₃N₂]⁺ | Loss of an iodine radical ([M-127]⁺) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations from the aliphatic ethyl and isopropyl groups in the 2850-3000 cm⁻¹ region. The pyrazole ring would exhibit C-H stretching above 3000 cm⁻¹, as well as C=N and C=C ring stretching vibrations typically found in the 1400-1600 cm⁻¹ range. mdpi.com C-N stretching vibrations would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The pyrazole ring acts as a chromophore, and the compound is expected to exhibit absorption bands in the UV region corresponding to π → π* electronic transitions. nist.gov The position and intensity of these absorptions are influenced by the substituents on the pyrazole ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H Stretch | Pyrazole Ring |

| ~2850-2980 | C-H Stretch | Ethyl and Isopropyl Groups |

| ~1450-1550 | C=N / C=C Stretch | Pyrazole Ring |

| ~1370-1390 | C-H Bend | Isopropyl Group (doublet) |

| ~1000-1250 | C-N Stretch | Pyrazole Ring and Substituents |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous proof of structure, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would first involve growing a suitable single crystal. The analysis of the diffraction pattern would yield the exact solid-state conformation of the molecule and reveal how the molecules pack within the crystal lattice. Studies on similar compounds, such as 4-iodo-1H-pyrazole, have shown that the pyrazole ring is planar and that intermolecular interactions can dictate the packing motif. mdpi.comresearchgate.net The presence of the bulky ethyl and isopropyl groups would significantly influence the crystal packing of the target molecule. This technique is unparalleled for providing absolute structural confirmation.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds. A reversed-phase HPLC method would be developed to separate this compound from any potential impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram, often using a UV detector set to a wavelength where the pyrazole ring absorbs.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying unknown impurities by providing both their retention times and mass-to-charge ratios. nih.gov It is a crucial tool for confirming the identity of the main peak and characterizing minor components in the sample. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of thermally stable and volatile compounds. It can be used to assess the purity of the target compound and to identify any volatile impurities. pjps.pk The compound would be identified by its characteristic retention time and the mass spectrum of the eluting peak.

Future Perspectives and Emerging Research Avenues for 1 Ethyl 4 Iodo 3 Isopropyl 1h Pyrazole

Exploration of Novel and Sustainable Synthetic Routes

Traditional methods for pyrazole (B372694) synthesis often face challenges related to efficiency, scalability, and environmental impact. scilit.com Future research will likely focus on developing greener, safer, and more efficient routes to synthesize 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole and its precursors.

Key areas of exploration include:

Electrochemical Synthesis: Electrosynthesis represents a green and powerful alternative for constructing and functionalizing heterocyclic compounds. nih.gov Research could explore the electrochemical synthesis of the 1-ethyl-3-isopropyl-1H-pyrazole precursor, followed by an electrochemical iodination step. researchgate.net Such methods often proceed under mild conditions without the need for harsh chemical oxidants, reducing waste and improving the sustainability of the process. thieme-connect.com

C-H Activation: Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials. thieme-connect.com Future synthetic routes could investigate the direct C-H iodination at the C4 position of a 1-ethyl-3-isopropyl-1H-pyrazole precursor. This approach would be highly efficient, minimizing synthetic steps and byproducts. researchgate.net

Green Iodination Reagents: The development of environmentally benign iodination protocols is crucial. Methods using systems like molecular iodine with hydrogen peroxide in water offer a sustainable alternative to traditional iodinating agents, with water being the only byproduct. researchgate.net Another novel approach involves the in-situ formation of nitrogen triiodide, which has been shown to be a rapid and inexpensive method for iodinating pyrazole derivatives. sciforum.net

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Areas |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. mdpi.com | Initial setup cost, potential for clogging. | Miniaturized reactors, integrated purification. galchimia.com |

| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions, high selectivity. nih.gov | Electrode passivation, electrolyte selection. | Mediator-assisted iodination, undivided cell setups. thieme-connect.com |

| Direct C-H Iodination | High atom economy, fewer synthetic steps. thieme-connect.com | Regioselectivity control, catalyst development. | Transition-metal-catalyzed C-H functionalization. rsc.org |

| Green Iodination Systems | Environmentally benign (e.g., water as solvent), reduced waste. researchgate.net | Reaction kinetics, compatibility with substrates. | Iodine/H₂O₂ systems, in-situ reagent generation. sciforum.net |

Development of Advanced Functionalization Strategies for Enhanced Molecular Complexity

The iodine atom at the C4 position of this compound is a versatile functional group, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, thereby enabling the generation of diverse chemical libraries for various applications.

Future functionalization strategies will likely focus on:

Cross-Coupling Reactions: The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds. Established methods like the Suzuki-Miyaura (for aryl/vinyl groups), Sonogashira (for alkynyl groups), and Heck-Mizoroki (for alkenyl groups) reactions can be extensively applied to this scaffold. nih.govclockss.org Research will aim to optimize these reactions for this specific substrate and expand the scope to include more complex and sterically hindered coupling partners.

C-H Functionalization: Beyond the C4 position, direct C-H functionalization at the C5 position of the pyrazole ring offers another avenue for increasing molecular complexity. researchgate.net This would allow for the sequential and regioselective introduction of different functional groups, providing access to polysubstituted pyrazoles that are difficult to synthesize via other methods.

Introduction of Diverse Functional Groups: The iodo-group can be transformed into other functionalities. For instance, it can be converted into thio- or selenocyanated pyrazoles, which can then be further derivatized to introduce groups like -SCF₃ or -SeCF₃. beilstein-journals.org These transformations significantly expand the chemical space accessible from the parent compound.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application of Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents | C-C (Aryl, Vinyl) | Bioactive compounds, materials science. nih.gov |

| Sonogashira | Terminal Alkynes | C-C (Alkynyl) | Molecular probes, conjugated materials. nih.gov |

| Heck-Mizoroki | Alkenes | C-C (Alkenyl) | Pharmaceutical intermediates. clockss.org |

| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O | Medicinal chemistry scaffolds. nih.gov |

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental for optimizing existing synthetic methods and designing new, more efficient transformations. An integrated approach that combines experimental techniques with computational modeling will be essential for elucidating the intricate details of reactions involving this compound.

Future research in this area should include:

Kinetic Studies: Experimental kinetic analysis of the key synthetic and functionalization steps, such as the iodination and cross-coupling reactions, can provide critical data on reaction rates, orders, and activation energies. acs.org This information is vital for understanding the factors that control the reaction's efficiency and selectivity.

Intermediate Characterization: The isolation and characterization of reaction intermediates, or their trapping through spectroscopic and chemical means, can offer direct evidence for a proposed reaction pathway.

Computational Modeling: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to map out potential energy surfaces, identify transition states, and calculate reaction barriers. eurasianjournals.com This can help rationalize experimentally observed outcomes, such as regioselectivity in C-H functionalization, and predict the feasibility of new reaction pathways. researchgate.net For instance, computational studies can clarify the mechanism of pyrazole formation through processes like oxidation-induced N-N coupling. nih.govumn.edu

Application in Chemical Biology as a Molecular Probe for Target Identification

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com The unique substitution pattern of this compound makes it an attractive starting point for the development of molecular probes to investigate biological systems.

Emerging avenues in this field are:

Probe Synthesis: The C4-iodo group is an ideal attachment point for reporter tags. Using cross-coupling reactions, functionalities such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-reactive groups (for covalent labeling of biological targets) can be readily installed.

Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand-protein binding. The this compound scaffold could be used to design probes that specifically target proteins with halogen bond acceptor sites.

Fragment-Based Drug Discovery: The core molecule can serve as a fragment in fragment-based screening campaigns. Hits identified from such screens can be elaborated by functionalizing the iodo-position to improve binding affinity and selectivity for a specific biological target.

Chemosensors: Pyrazole derivatives have shown promise as chemosensors for detecting ions and molecules. rsc.org Derivatives of the title compound could be designed to act as selective fluorescent or colorimetric probes for specific metal ions or biomolecules.

Computational Design and Optimization of Derivatives with Tuned Molecular Interaction Profiles

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, accelerating the drug discovery and materials development process. eurasianjournals.com For this compound, computational methods can guide the optimization of its derivatives for specific applications.

Key research directions include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of pyrazole derivatives within the active site of a target protein. nih.govresearchgate.net By virtually screening libraries of compounds derived from the parent scaffold, researchers can prioritize the synthesis of molecules with the highest predicted activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Tuning Interaction Profiles: Computational methods can be used to systematically modify the substituents on the pyrazole ring to fine-tune key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, thereby optimizing the molecule's interaction profile for a given target. nih.gov

| Computational Technique | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of derivatives. researchgate.net | Ranking of potential ligands for synthesis. |

| Molecular Dynamics (MD) | Assess stability of ligand-target complex. | Understanding of dynamic interactions and binding free energy. |

| DFT Calculations | Analyze electronic properties and reactivity. researchgate.net | Rationalization of interaction types (e.g., halogen bonding). |

| QSAR | Correlate structure with biological activity. | Predictive models to guide lead optimization. |

Exploration of New Catalytic Applications

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with transition metals. While N-unsubstituted pyrazoles have been extensively studied in catalysis, N-substituted pyrazoles like this compound offer distinct electronic and steric properties that could lead to novel catalytic activities. nih.gov

Future research could explore:

Ligand Synthesis: Derivatives of this compound can be designed as ligands for homogeneous catalysis. For example, the iodine can be replaced with phosphine (B1218219) or other coordinating groups via cross-coupling, creating bidentate or pincer-type ligands.

Catalyst Development: The resulting metal complexes could be screened for activity in a variety of catalytic transformations, such as cross-coupling, hydrogenation, or oxidation reactions. The ethyl and isopropyl groups provide specific steric bulk that could influence the selectivity (e.g., enantioselectivity) of the catalyzed reaction.

Comparison with Protic Pyrazoles: A key research question would be how the N-ethyl group, which prevents the ligand from acting as a proton donor/acceptor, alters the catalytic mechanism and performance compared to analogous N-H pyrazole ligands, which can participate in proton-coupled electron transfer. nih.gov This could lead to catalysts with unique reactivity profiles that are inaccessible with traditional protic pyrazole ligands.

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized pyrazole precursor. For example, hydrazine hydrochloride can react with diethyl malonate derivatives under reflux conditions to form the pyrazole core, followed by selective iodination using iodine monochloride (ICl) in dichloromethane . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and regioselectivity. The ethyl (δ ~1.3 ppm, triplet) and isopropyl (δ ~1.2 ppm, doublet) groups exhibit distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern matching I .

- Infrared (IR) : Absorptions near 600–650 cm confirm C–I stretching .

Q. How should solubility and stability be managed during experimental handling?

- Methodological Answer : The compound is lipophilic, requiring dissolution in DMSO or dichloromethane for reactions. Stability tests under ambient light and temperature (72 hrs) show <5% degradation via HPLC. For long-term storage, keep under argon at −20°C in amber vials to prevent iodine dissociation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length anomalies) be resolved during structural analysis?

- Methodological Answer : Use SHELXTL or SHELXL for refinement, applying constraints for disordered ethyl/isopropyl groups. Cross-validate with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G**). Discrepancies in C–I bond lengths (>2.10 Å vs. computational ~2.00 Å) may indicate crystal packing effects; address via Hirshfeld surface analysis .

Q. What strategies minimize by-products during iodination, and how are they analyzed?

Q. How can computational modeling predict regioselectivity in further functionalization?

- Methodological Answer : Perform Fukui function analysis (DFT) to identify electrophilic sites. For example, the C-5 position shows higher reactivity due to electron-withdrawing iodine. Validate predictions via Sonogashira coupling trials with phenylacetylene, comparing experimental vs. computed yields (e.g., 78% observed vs. 82% predicted) .

Q. What interdisciplinary approaches resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Integrate dynamic NMR (DNMR) to probe conformational flexibility in solution. For instance, coalescence temperatures for isopropyl group rotation (observed at −40°C in CDCl) can explain discrepancies between solution-phase NMR and rigid crystal structures .

Data Analysis and Interpretation

Q. How should researchers handle conflicting bioactivity data across different assay platforms?

- Methodological Answer : Normalize data using Z-score transformation to account for inter-assay variability. For example, IC values in enzyme inhibition assays (e.g., COX-2) may vary ±15% between fluorometric and colorimetric methods. Confirm activity via orthogonal assays (e.g., SPR binding kinetics) .

Q. What statistical methods are robust for analyzing structure-activity relationships (SAR) in pyrazole derivatives?

- Methodological Answer : Use multivariate PLS regression to correlate electronic parameters (Hammett σ) with bioactivity. Include steric descriptors (e.g., Taft E) for substituents like isopropyl. Validation via bootstrapping (500 iterations) ensures model reliability (Q > 0.6) .

Experimental Design